An In-depth Technical Guide to 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Bromo-5-chloro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of closely related analogs to project its chemical and physical properties, reactivity, and potential applications. By presenting a robust, comparative analysis, this guide aims to empower researchers in their pursuit of novel therapeutics and functional materials.
Molecular Profile and Physicochemical Properties
6-Bromo-5-chloro-1H-indole-3-carbaldehyde belongs to the family of halogen-substituted indole-3-carbaldehydes, which are recognized as pivotal building blocks in the synthesis of complex heterocyclic systems. The strategic placement of both a bromine and a chlorine atom on the indole scaffold is anticipated to significantly modulate its electronic landscape, thereby influencing its reactivity and biological profile.
Table 1: Physicochemical Properties of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde and Related Analogs
| Property | 6-Bromo-5-chloro-1H-indole-3-carbaldehyde | 6-Bromo-1H-indole-3-carbaldehyde | 5-Chloro-1H-indole-3-carboxaldehyde |
| CAS Number | 1781423-16-2[1] | 17826-04-9[2][3] | 827-01-0 |
| Molecular Formula | C₉H₅BrClNO | C₉H₆BrNO[2][3] | C₉H₆ClNO |
| Molecular Weight | 258.50 g/mol | 224.05 g/mol [2] | 179.60 g/mol |
| Melting Point (°C) | Data not available | 202-206[2] | 213-216 |
| Boiling Point (°C) | 432.8 ± 40.0 (Predicted) | Data not available | Data not available |
| Density (g/cm³) | 1.824 ± 0.06 (Predicted) | Data not available | Data not available |
| pKa | 13.66 ± 0.30 (Predicted) | Data not available | Data not available |
Note: Predicted values are computationally derived and await experimental verification.
The indole core is an essential pharmacophore found in numerous natural products and pharmaceuticals. The addition of halogen substituents can enhance lipophilicity, improve metabolic stability, and introduce new binding interactions, making these derivatives highly valuable in drug design.
Projected Spectroscopic Signature
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit characteristic signals for the indole ring protons and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the aldehyde group. Based on data for 6-bromoindole-3-carbaldehyde[3] and other substituted indoles, the following is a projected assignment:
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Aldehyde Proton (-CHO): A singlet appearing far downfield, likely in the range of δ 9.9-10.1 ppm.
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Indole NH Proton: A broad singlet, typically observed between δ 12.0-12.5 ppm in DMSO-d₆.
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Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). Specifically, H2 will likely be a singlet or a narrow doublet near δ 8.3 ppm. The remaining protons on the benzene ring, H4 and H7, will show distinct singlet signals due to the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework. Predicted chemical shifts, based on analogs like 6-bromoindole-3-carbaldehyde[4], include:
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Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of δ 184-186 ppm.
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Indole Ring Carbons: The carbons of the indole nucleus will appear between δ 110-140 ppm. The carbons bearing the halogen atoms (C5 and C6) will show shifts influenced by the specific halogen.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key vibrational frequencies:
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N-H Stretch: A sharp to broad absorption band around 3200-3400 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group, typically in the region of 1650-1680 cm⁻¹.
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C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will be crucial for confirming the molecular weight and halogen substitution pattern. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak [M]⁺ and key fragment ions.
Synthesis and Reactivity: A Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6] This reaction is the most probable synthetic route to 6-Bromo-5-chloro-1H-indole-3-carbaldehyde.
Proposed Synthetic Workflow
The synthesis would likely proceed via the formylation of 6-bromo-5-chloro-1H-indole.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Step-by-Step Experimental Protocol (Projected)
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane). To this, add N,N-dimethylformamide (DMF) dropwise while maintaining a low temperature (typically 0-5 °C). Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve the starting material, 6-bromo-5-chloro-1H-indole, in a minimal amount of DMF or another suitable solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic. This will hydrolyze the intermediate iminium salt.
-
Isolation and Purification: The product will likely precipitate as a solid. Collect the crude product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Expected Reactivity
The indole nucleus is electron-rich and prone to electrophilic substitution, primarily at the C3 position. The aldehyde group at C3 is a meta-director and deactivating for further electrophilic substitution on the pyrrole ring. However, it can participate in a variety of reactions, making 6-Bromo-5-chloro-1H-indole-3-carbaldehyde a versatile intermediate. Expected reactions include:
-
Condensation Reactions: The aldehyde functionality can readily undergo condensation with amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones.[7]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol.
-
Cross-Coupling Reactions: The bromine and chlorine atoms on the benzene ring can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the indole core.
Applications in Drug Discovery and Materials Science
Indole-3-carbaldehyde and its halogenated derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities. The presence of halogen atoms can enhance the therapeutic potential of these compounds.
Potential Therapeutic Applications
Derivatives of halogenated indole-3-carbaldehydes have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.
-
Antimicrobial Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds.[7]
-
Quorum Sensing Inhibition: Brominated indole-3-carboxaldehydes have been shown to inhibit bacterial quorum sensing, a key mechanism in bacterial virulence.[8]
-
Enzyme Inhibition: The specific substitution pattern of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde may lead to selective inhibition of certain enzymes.
Caption: Potential applications in drug discovery.
Materials Science
The indole moiety is also of interest in materials science. Its fluorescent properties can be tuned by substitution, making these compounds potential candidates for:
-
Fluorescent Probes: For biological imaging and sensing applications.
-
Organic Electronics: As components in organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Bromo-5-chloro-1H-indole-3-carbaldehyde is not widely available, based on the data for similar halogenated aromatic aldehydes, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Toxicity: Halogenated aromatic compounds should be treated as potentially hazardous. Assume the compound may be harmful if swallowed, and may cause skin and eye irritation.
Conclusion
6-Bromo-5-chloro-1H-indole-3-carbaldehyde represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide, by drawing on the established chemistry of its close analogs, provides a foundational understanding of its properties, a projected synthetic route, and its likely reactivity. It is our hope that this technical overview will stimulate further research into this and other di-halogenated indole derivatives, ultimately leading to the development of new and innovative technologies.
References
-
MDPI. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]
-
BOJNSCI. 6‐bromo‐5‐chloro‐1h‐indole‐3‐carbaldehyde. [Link]
Sources
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